molecular formula C31H26N6O4 B1237299 (E)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-[9-methyl-2-(2-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide

(E)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-[9-methyl-2-(2-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide

Cat. No. B1237299
M. Wt: 546.6 g/mol
InChI Key: HQQPWBLJSLTCET-OQKWZONESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-4-pyrazolyl)-3-[9-methyl-2-(2-methylphenoxy)-4-oxo-3-pyrido[1,2-a]pyrimidinyl]-2-propenamide is a member of pyrazoles and a ring assembly.

Scientific Research Applications

Antimicrobial Activity

(E)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-[9-methyl-2-(2-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide and related compounds have been utilized as intermediates in the synthesis of heterocyclic compounds with significant antimicrobial activities. Studies have demonstrated the effectiveness of these synthesized compounds as antimicrobial agents, indicating their potential in the development of new antimicrobial drugs (Bondock et al., 2008).

Heterocyclic Synthesis

This compound serves as a key intermediate in the synthesis of various heterocyclic compounds. These include pyrazole, pyridine, and pyrimidine derivatives, showcasing its versatility in organic synthesis. The compound's role in facilitating the creation of diverse heterocyclic structures makes it valuable for pharmaceutical and chemical research (Fadda et al., 2012).

Anticancer Potential

Some derivatives of this compound have shown potential as anticancer agents. The synthesis of novel pyrazolopyrimidine derivatives, for instance, has led to the discovery of compounds with significant anticancer activities. This highlights the compound's role in the development of new therapeutic agents for cancer treatment (Rahmouni et al., 2016).

Novel Syntheses and Reactions

The compound has been used in various novel synthetic routes to create a range of heterocyclic compounds. This includes its reaction with different nitrogen nucleophiles, leading to the formation of diverse derivatives with potential pharmaceutical applications. The research in this area emphasizes the compound's significance in innovative chemical syntheses (Bondock et al., 2011).

properties

Product Name

(E)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-[9-methyl-2-(2-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide

Molecular Formula

C31H26N6O4

Molecular Weight

546.6 g/mol

IUPAC Name

(E)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-[9-methyl-2-(2-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide

InChI

InChI=1S/C31H26N6O4/c1-19-11-8-9-15-25(19)41-29-24(30(39)36-16-10-12-20(2)27(36)34-29)17-22(18-32)28(38)33-26-21(3)35(4)37(31(26)40)23-13-6-5-7-14-23/h5-17H,1-4H3,(H,33,38)/b22-17+

InChI Key

HQQPWBLJSLTCET-OQKWZONESA-N

Isomeric SMILES

CC1=CC=CC=C1OC2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C(\C#N)/C(=O)NC4=C(N(N(C4=O)C5=CC=CC=C5)C)C

Canonical SMILES

CC1=CC=CC=C1OC2=C(C(=O)N3C=CC=C(C3=N2)C)C=C(C#N)C(=O)NC4=C(N(N(C4=O)C5=CC=CC=C5)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-[9-methyl-2-(2-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide
Reactant of Route 2
Reactant of Route 2
(E)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-[9-methyl-2-(2-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide
Reactant of Route 3
(E)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-[9-methyl-2-(2-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide
Reactant of Route 4
(E)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-[9-methyl-2-(2-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide
Reactant of Route 5
Reactant of Route 5
(E)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-[9-methyl-2-(2-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide
Reactant of Route 6
Reactant of Route 6
(E)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-[9-methyl-2-(2-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide

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